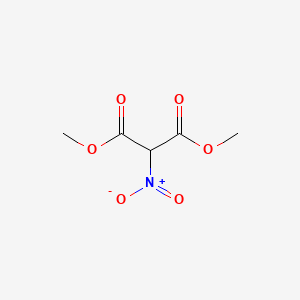
5-Fluoro-2,4-dimetoxi pirimidina
Descripción general
Descripción
5-Fluoro-2,4-dimethoxypyrimidine is an organic compound with the molecular formula C6H7FN2O2 and a molecular weight of 158.13 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,4-dimethoxypyrimidine is represented by the InChI code1S/C6H7FN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 . The compound has a linear formula of C6H7FN2O2 . Physical And Chemical Properties Analysis
5-Fluoro-2,4-dimethoxypyrimidine is a solid substance . It is stored at a temperature of 4°C .Mecanismo De Acción
Target of Action
The primary target of 5-Fluoro-2,4-dimethoxypyrimidine is thymidylate synthase . Thymidylate synthase is a crucial enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
5-Fluoro-2,4-dimethoxypyrimidine is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) . FdUMP inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) by binding to and inhibiting thymidylate synthase . This inhibition disrupts DNA synthesis and repair, leading to cell death .
Biochemical Pathways
The compound affects the thymidylate synthase pathway . By inhibiting thymidylate synthase, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This disruption leads to a decrease in thymidine triphosphate (dTTP), a necessary component for DNA synthesis . The imbalance in the nucleotide pool and the incorporation of fluoronucleotides into RNA and DNA can lead to cell death .
Pharmacokinetics
It is known that the compound is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution and elimination of the drug, primarily due to swift catabolism in the liver .
Result of Action
The result of the action of 5-Fluoro-2,4-dimethoxypyrimidine is the disruption of DNA synthesis and repair, leading to cell death . This makes it a potential candidate for use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Fluoro-2,4-dimethoxypyrimidine in laboratory experiments is that it is a relatively inexpensive and readily available compound. 5-Fluoro-2,4-dimethoxypyrimidine is also relatively easy to synthesize and can be used in a variety of laboratory applications. However, 5-Fluoro-2,4-dimethoxypyrimidine is a relatively unstable compound and must be stored and handled with care.
Direcciones Futuras
There are a number of potential future directions for the study of 5-Fluoro-2,4-dimethoxypyrimidine. One potential direction is to further investigate its mechanism of action, as this could lead to the development of more effective therapeutic agents. Additionally, further research could be conducted to explore the potential applications of 5-Fluoro-2,4-dimethoxypyrimidine in the synthesis of other therapeutic agents. Finally, further studies could be conducted to investigate the potential side effects of 5-Fluoro-2,4-dimethoxypyrimidine, as this could lead to the development of safer therapeutic agents.
Métodos De Síntesis
The synthesis of 5-Fluoro-2,4-dimethoxypyrimidine involves the condensation of 5-fluoro-2-chloropyrimidine with dimethoxyphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C and yields a product with a purity of up to 99%. The reaction can be further improved by the addition of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
“5-Fluoro-2,4-dimetoxi pirimidina” es un tipo de pirimidina fluorada (FP), y estos compuestos se han utilizado ampliamente en el tratamiento del cáncer . Por ejemplo, el 5-Fluorouracilo (5-FU) es el FP más utilizado y se utiliza para tratar a más de 2 millones de pacientes con cáncer cada año .
Estudio del metabolismo y la biodistribución del 5-FU
El compuesto se utiliza en la síntesis de 5-FU, incluida la incorporación de isótopos radiactivos y estables. Esto permite el estudio del metabolismo y la biodistribución del 5-FU .
Preparación de ARN y ADN sustituidos con FP
“this compound” se puede utilizar en la preparación de ARN y ADN sustituidos con FP. Esto es útil para estudios biofísicos y mecanísticos .
Inhibición de la timidilato sintasa
Se sabe que el metabolito 5-FU 5-fluoro-2′-desoxiuridina-5′- O -monofosfato (FdUMP) inhibe la timidilato sintasa (TS), una enzima involucrada en la síntesis de ADN .
Inhibición de enzimas modificadoras de ARN
Estudios recientes han implicado nuevos roles para las enzimas modificadoras de ARN que son inhibidas por la sustitución de 5-FU, incluida la homóloga A de la metiltransferasa 2 de ARNt (TRMT2A) y la pseudouridilato sintasa en la citotoxicidad del 5-FU .
Inhibición de la topoisomerasa 1 del ADN
Se establecieron enzimas que no estaban previamente implicadas en la actividad de FP, incluida la topoisomerasa 1 del ADN (Top1), como mediadoras de la actividad antitumoral de FP .
Safety and Hazards
5-Fluoro-2,4-dimethoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-2,4-dimethoxypyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. The compound inhibits thymidylate synthase, leading to a decrease in thymidine monophosphate levels and subsequent disruption of DNA synthesis. Additionally, 5-Fluoro-2,4-dimethoxypyrimidine interacts with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further affecting nucleic acid metabolism .
Cellular Effects
5-Fluoro-2,4-dimethoxypyrimidine exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cytotoxicity in cancer cells by inhibiting DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. It also affects normal cells, although the extent of its impact varies depending on the cell type and concentration used. The modulation of cell signaling pathways by 5-Fluoro-2,4-dimethoxypyrimidine can result in changes in gene expression, further influencing cellular behavior .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2,4-dimethoxypyrimidine involves several key processes. The compound binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, leading to a depletion of thymidine monophosphate and subsequent disruption of DNA synthesis. Additionally, 5-Fluoro-2,4-dimethoxypyrimidine can be incorporated into RNA and DNA, causing structural and functional alterations that contribute to its cytotoxic effects. The compound also inhibits RNA-modifying enzymes, further affecting nucleic acid metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2,4-dimethoxypyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2,4-dimethoxypyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of DNA and RNA synthesis, leading to prolonged cytotoxic effects on cells .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2,4-dimethoxypyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit thymidylate synthase and disrupt DNA synthesis without causing significant toxicity. At higher doses, 5-Fluoro-2,4-dimethoxypyrimidine can induce toxic effects, including myelosuppression and gastrointestinal toxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
5-Fluoro-2,4-dimethoxypyrimidine is involved in several metabolic pathways. It is metabolized to active nucleotide derivatives, including 5-fluorodeoxyuridylate and 5-fluorouridine triphosphate, which are incorporated into DNA and RNA, respectively. The compound’s metabolism involves various enzymes, such as dihydropyrimidine dehydrogenase, which catalyzes its degradation. The metabolic pathways of 5-Fluoro-2,4-dimethoxypyrimidine can influence its efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Fluoro-2,4-dimethoxypyrimidine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, including the nucleus and cytoplasm. The distribution of 5-Fluoro-2,4-dimethoxypyrimidine within tissues can also affect its localization and accumulation, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Fluoro-2,4-dimethoxypyrimidine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Fluoro-2,4-dimethoxypyrimidine can localize to the nucleus, where it exerts its effects on DNA synthesis and gene expression. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall cytotoxicity .
Propiedades
IUPAC Name |
5-fluoro-2,4-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHPMWNQRWMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296414 | |
| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-22-7 | |
| Record name | 5-Fluoro-2,4-dimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4330-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 109178 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4330-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-fluoro-2,4-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


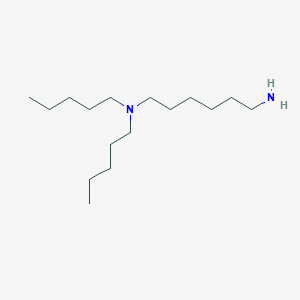
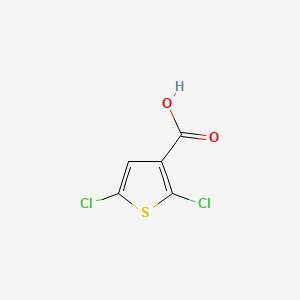



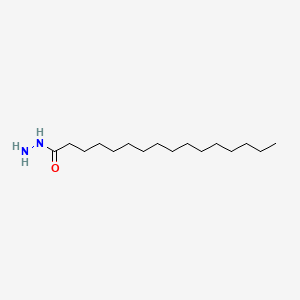
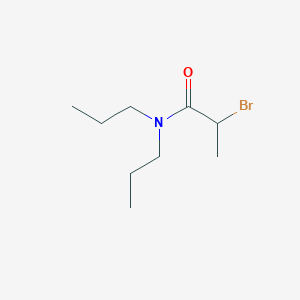


![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)
